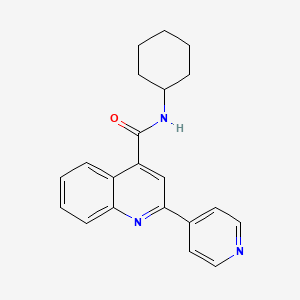

N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide

説明

BenchChem offers high-quality N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-cyclohexyl-2-pyridin-4-ylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O/c25-21(23-16-6-2-1-3-7-16)18-14-20(15-10-12-22-13-11-15)24-19-9-5-4-8-17(18)19/h4-5,8-14,16H,1-3,6-7H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMYUEHRRUNFQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis of N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide

This guide provides a comprehensive technical overview for the synthesis of N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide, a molecule of interest for researchers, scientists, and drug development professionals. The synthesis is presented as a two-step process, beginning with the formation of the quinoline-4-carboxylic acid core via the Pfitzinger reaction, followed by an amide coupling to introduce the cyclohexylamino moiety. This document provides detailed experimental protocols, discusses the underlying chemical principles, and offers insights into the selection of reagents and reaction conditions.

Introduction

Quinoline-4-carboxamides represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in medicinal chemistry and drug discovery. The target molecule, N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide, combines the rigid, planar quinoline core with a flexible cyclohexyl group and a polar pyridinyl substituent, offering a unique three-dimensional structure with potential for specific biological interactions. This guide details a reliable and adaptable synthetic route to this compound, empowering researchers to access this and related molecules for further investigation.

Synthetic Strategy Overview

The synthesis of N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide is approached in a convergent manner. The overall strategy involves two key transformations:

-

Formation of the Quinoline Core: Synthesis of the key intermediate, 2-(pyridin-4-yl)quinoline-4-carboxylic acid, is achieved through the Pfitzinger reaction. This classical named reaction provides a direct and efficient route to quinoline-4-carboxylic acids from the condensation of an isatin with a carbonyl compound containing an α-methylene group.[1][2][3]

-

Amide Bond Formation: The final step involves the coupling of the synthesized carboxylic acid with cyclohexylamine. This is accomplished using a modern peptide coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for its high efficiency and low rate of racemization.

Figure 1: Overall synthetic workflow.

PART 1: Synthesis of 2-(pyridin-4-yl)quinoline-4-carboxylic acid via Pfitzinger Reaction

The Pfitzinger reaction is a robust method for the synthesis of substituted quinoline-4-carboxylic acids.[1][2] The reaction proceeds via the base-catalyzed condensation of isatin with a carbonyl compound possessing an α-methylene group. In this synthesis, isatin reacts with 4-acetylpyridine to yield the desired 2-(pyridin-4-yl)quinoline-4-carboxylic acid.

Reaction Mechanism

The mechanism of the Pfitzinger reaction involves the initial hydrolysis of the amide bond in isatin under basic conditions to form an intermediate keto-acid. This is followed by condensation with the enolizable ketone (4-acetylpyridine) to form an imine, which then cyclizes and dehydrates to afford the final quinoline-4-carboxylic acid.[2]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Quinoline-4-Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Quinoline-4-Carboxamides in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of therapeutic agents.[1][2] Among its numerous derivatives, the quinoline-4-carboxamide moiety has emerged as a particularly privileged structure, demonstrating a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6] The journey from a promising hit compound to a viable drug candidate is, however, fraught with challenges, many of which are intrinsically linked to the molecule's physicochemical properties.

This technical guide provides a comprehensive exploration of the key physicochemical parameters of quinoline-4-carboxamide derivatives. As a senior application scientist, the aim is to not only present the fundamental principles but also to offer actionable insights into the experimental and computational methodologies employed to assess these properties. Understanding and optimizing parameters such as lipophilicity, solubility, and ionization state (pKa) is paramount for enhancing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its therapeutic success.[7][8] This guide is structured to provide a logical flow from the foundational concepts to practical applications, empowering researchers to make informed decisions in the intricate process of drug design and development.

The Critical Role of Physicochemical Properties in Drug Discovery

The therapeutic efficacy of a drug is not solely dependent on its ability to bind to a biological target. It must first navigate a complex biological milieu to reach its site of action in sufficient concentration. This journey is largely governed by the compound's physicochemical properties. Early and accurate assessment of these properties is crucial to mitigate the high attrition rates in drug development.[7] The following sections will delve into the core physicochemical properties that are of paramount importance for quinoline-4-carboxamide derivatives.

Lipophilicity: Balancing Membrane Permeability and Aqueous Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic behavior. It influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its volume of distribution.[9] For quinoline-4-carboxamide derivatives, achieving an optimal lipophilicity is a delicate balancing act. Excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity, a phenomenon sometimes referred to as "molecular obesity".[9]

The most common measure of lipophilicity is the logarithm of the octanol-water partition coefficient (logP) or the distribution coefficient at a specific pH (logD).

Experimental Determination of Lipophilicity

A variety of experimental methods are available to determine logP and logD, ranging from traditional to high-throughput techniques.

Shake-Flask Method (logP): This classic method involves partitioning the compound between n-octanol and water and measuring its concentration in each phase after equilibrium. While considered the "gold standard," it is labor-intensive and not suitable for high-throughput screening.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used, rapid method for estimating lipophilicity.[10] The retention time of a compound on a nonpolar stationary phase is correlated with its logP value.

-

Protocol: RP-HPLC for logP Estimation

-

System Preparation: Use a C18 column and an isocratic mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Standard Calibration: Inject a series of standard compounds with known logP values to generate a calibration curve by plotting their retention times against their logP values.

-

Sample Analysis: Inject the quinoline-4-carboxamide derivative and determine its retention time.

-

logP Calculation: Interpolate the logP of the test compound from the calibration curve.

-

Capillary Electrophoresis (CE): CE can be used to determine logP values and is particularly advantageous for compounds with low solubility or those available in small quantities.[11]

Computational Prediction of Lipophilicity

Numerous computational algorithms are available to predict logP values (often denoted as clogP) based on the molecular structure. These methods are invaluable for virtual screening and prioritizing compounds for synthesis. Popular algorithms include ALOGP, XLOGP3, and ClogP. It is important to note that while these predictions are useful, they should ideally be validated experimentally.

Structure-Lipophilicity Relationships in Quinoline-4-Carboxamides

The lipophilicity of quinoline-4-carboxamide derivatives can be modulated by strategic structural modifications. For instance, the introduction of polar functional groups or heteroatoms tends to decrease lipophilicity, while the addition of alkyl or aryl substituents generally increases it.[4][12] In a study on antimalarial quinoline-4-carboxamides, replacing a bromine atom with a fluorine atom was shown to decrease the clogP, and further removal of the halogen led to a more significant drop in lipophilicity.[4][13]

Table 1: Impact of Substituents on the Calculated logP (clogP) of a Quinoline-4-Carboxamide Scaffold

| R1 Substituent | clogP |

| -Br | 4.3 |

| -Cl | ~4.0 |

| -F | ~3.8 |

| -H | ~3.5 |

Data adapted from a study on antimalarial quinoline-4-carboxamides. The exact scaffold is not specified here for illustrative purposes.[4]

Solubility: A Prerequisite for Absorption and Bioavailability

Aqueous solubility is another critical physicochemical property that significantly impacts a drug's absorption and bioavailability.[7] Poor solubility can lead to incomplete dissolution in the gastrointestinal tract, resulting in low and variable oral absorption. For quinoline-4-carboxamide derivatives, which often possess aromatic character, solubility can be a significant challenge.[4]

Experimental Determination of Solubility

Kinetic Solubility Assay: This high-throughput method measures the solubility of a compound from a concentrated stock solution (typically in DMSO) added to an aqueous buffer. It provides a rapid assessment of solubility but may overestimate the true thermodynamic solubility.

-

Protocol: Kinetic Solubility Assay

-

Sample Preparation: Prepare a high-concentration stock solution of the quinoline-4-carboxamide derivative in DMSO.

-

Assay Execution: Add a small volume of the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH.

-

Incubation and Measurement: After a short incubation period, measure the concentration of the dissolved compound using techniques like UV-Vis spectroscopy, nephelometry, or LC-MS/MS.

-

Thermodynamic Solubility Assay: This method determines the equilibrium solubility of a solid compound in an aqueous buffer. It is more time-consuming but provides a more accurate measure of a compound's intrinsic solubility.

Computational Prediction of Solubility

Similar to lipophilicity, various computational models can predict aqueous solubility. These models often use parameters like logP, molecular weight, and the number of hydrogen bond donors and acceptors.

Strategies to Enhance the Solubility of Quinoline-4-Carboxamides

Several strategies can be employed to improve the aqueous solubility of quinoline-4-carboxamide derivatives:

-

Introduction of Ionizable Groups: Incorporating acidic or basic functional groups that can be ionized at physiological pH can significantly enhance solubility.

-

Reduction of Lipophilicity: As discussed earlier, reducing the overall lipophilicity of the molecule can improve its affinity for water.

-

Salt Formation: For ionizable compounds, forming a salt with a suitable counter-ion is a common and effective strategy to increase solubility and dissolution rate.

-

Prodrug Approaches: A non-soluble drug can be chemically modified to a more soluble prodrug that is converted back to the active form in vivo.

Ionization Constant (pKa): The Influence of pH on Molecular Properties

The pKa is a measure of the acidity or basicity of a compound. It determines the extent of ionization of a molecule at a given pH. The ionization state of a drug is crucial as it affects its solubility, permeability, and binding to its target. The quinoline ring itself is basic due to the nitrogen atom (pKa of quinoline is approximately 4.9), and the carboxamide group can also exhibit weak acidic or basic properties depending on the substituents.[14]

Experimental Determination of pKa

Potentiometric Titration: This is a classic and accurate method for pKa determination. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

UV-Metric Titration: This spectrophotometric method is suitable for compounds that possess a chromophore close to the ionization center, leading to a change in the UV-Vis spectrum as a function of pH.[15]

-

Protocol: UV-Metric Titration for pKa Determination

-

Solution Preparation: Prepare solutions of the quinoline-4-carboxamide derivative in a series of buffers with a range of known pH values.

-

UV-Vis Spectroscopy: Record the UV-Vis spectrum for each solution.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change is most significant) against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

-

Capillary Electrophoresis (CE): CE can also be employed for pKa determination by measuring the electrophoretic mobility of the compound as a function of pH.[11]

The Impact of pKa on the ADME Profile of Quinoline-4-Carboxamides

The pKa of a quinoline-4-carboxamide derivative will dictate its charge state in different physiological compartments. For example, a basic quinoline derivative will be predominantly ionized in the acidic environment of the stomach, which can affect its absorption. Understanding the pKa is therefore essential for predicting a compound's behavior in vivo.

Figure 1: The influence of pH and pKa on the key properties of a drug candidate.

Crystal Structure and Solid-State Properties

The solid-state properties of a drug, such as its crystal form (polymorphism), can have a profound impact on its stability, solubility, and bioavailability. X-ray crystallography is the definitive technique for determining the three-dimensional structure of a molecule in its crystalline state. This information can reveal intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties. For example, the crystal structure of quinoline-4-carboxylic acid reveals a single O-H...N hydrogen bond.[16]

Conclusion: An Integrated Approach to Physicochemical Profiling

The successful development of quinoline-4-carboxamide derivatives as therapeutic agents necessitates a thorough understanding and optimization of their physicochemical properties. This guide has provided an in-depth overview of the critical parameters – lipophilicity, solubility, and pKa – and the experimental and computational methods used for their assessment. An integrated approach, where computational predictions guide synthesis and are subsequently validated by experimental measurements, is essential for efficient drug discovery. By embracing a holistic view of a compound's physicochemical profile, researchers can significantly enhance the probability of advancing promising quinoline-4-carboxamide derivatives from the laboratory to the clinic.

References

- Di, L., & Kerns, E. H. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed.

- Avdeef, A. (2001). An integrated process for measuring the physicochemical properties of drug candidates in a preclinical discovery environment. PubMed.

- Mansouri, K., et al. (n.d.). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC.

- Unknown. (n.d.). Therotical and experimental approches in determination of Physicochemical parameters in QSAR.pptx. Slideshare.

- Kalgutkar, A. S., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. PubMed.

- Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PMC.

- Unknown. (2025). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives.

- De la Torre, B. G., & Albericio, F. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- Unknown. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances (RSC Publishing).

- Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed.

- Unknown. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC.

- Baragaña, B., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.

- Unknown. (2022).

- Unknown. (n.d.). (PDF)

- Szymański, P., et al. (n.d.). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PMC - NIH.

- Unknown. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl)

- Unknown. (n.d.). Quinoline-4-carboxamide | C10H8N2O | CID 3753329. PubChem - NIH.

- Unknown. (n.d.). Quinoline. mVOC 4.0.

- Unknown. (1998). Quinoline-4-carboxylic acid. R Discovery.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 3. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thaiscience.info [thaiscience.info]

- 7. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therotical and experimental approches in determination of Physicochemical parameters in QSAR.pptx [slideshare.net]

- 9. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 10. researchgate.net [researchgate.net]

- 11. An integrated process for measuring the physicochemical properties of drug candidates in a preclinical discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mVOC 4.0 [bioinformatics.charite.de]

- 15. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to the Mechanism of Action of N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide and its Analogs: A Novel Class of Antimalarial Agents

This guide provides a comprehensive technical overview of the mechanism of action for the quinoline-4-carboxamide series of compounds, with a specific focus on N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide and its close analog, DDD107498. This class of molecules has emerged from phenotypic screening as potent antimalarial agents with a novel mechanism of action, distinct from currently available therapies. This document is intended for researchers, scientists, and drug development professionals in the field of infectious diseases and medicinal chemistry.

Introduction: The Quest for Novel Antimalarials

Malaria remains a significant global health threat, with the continuous emergence of drug-resistant strains of Plasmodium falciparum, the most lethal species of the malaria parasite. This has created an urgent need for new antimalarial drugs with novel mechanisms of action. Phenotypic screening, which involves testing compounds for their ability to kill the parasite without prior knowledge of the molecular target, has been a fruitful approach in identifying new chemical scaffolds with antiplasmodial activity. The quinoline-4-carboxamide series, including N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide, was discovered through such a phenotypic screen against the blood stage of P. falciparum.[1]

A Novel Mechanism of Action: Inhibition of Protein Synthesis via Elongation Factor 2 (PfEF2)

The primary mechanism of action for the quinoline-4-carboxamide class of compounds is the inhibition of protein synthesis in the malaria parasite. Specifically, these molecules target the Plasmodium falciparum elongation factor 2 (PfEF2).[1] Elongation factor 2 is a crucial protein in the translation process, responsible for catalyzing the GTP-dependent translocation of the ribosome along the messenger RNA (mRNA). By inhibiting PfEF2, these compounds effectively halt the elongation phase of protein synthesis, leading to parasite death. This novel mode of action is a significant finding, as it provides a new target for antimalarial drug development that is not exploited by current therapies.

The discovery of this mechanism was the result of a comprehensive medicinal chemistry program that optimized an initial hit compound from a protein kinase inhibitor library. While the initial hit showed moderate potency, it suffered from poor physicochemical and pharmacokinetic properties.[1] Through systematic chemical modifications, a lead compound, DDD107498, was developed with significantly improved potency, selectivity, and in vivo efficacy.[1]

Structure-Activity Relationship (SAR) and Lead Optimization

The development of potent quinoline-4-carboxamide inhibitors involved extensive structure-activity relationship (SAR) studies. The initial hit from the phenotypic screen had suboptimal properties, including high lipophilicity and poor metabolic stability. The optimization process focused on modifying different positions of the quinoline-4-carboxamide scaffold to enhance potency and improve drug-like properties.

Key insights from the SAR studies include:

-

The Quinoline Core: The quinoline-4-carboxamide core was identified as essential for the antiplasmodial activity.

-

Substituents at the 2-position: The presence of a pyridin-4-yl group at the 2-position of the quinoline ring was found to be important for potency.

-

The Carboxamide Group: The N-cyclohexyl substituent on the carboxamide at the 4-position was well-tolerated and contributed to the overall profile of the molecule.

These SAR studies guided the synthesis of a series of analogs, ultimately leading to the identification of compounds with low nanomolar in vitro potency against P. falciparum.[1]

Experimental Protocols for Target Identification and Validation

The identification and validation of PfEF2 as the target of the quinoline-4-carboxamide series involved a combination of genetic and biochemical approaches. A key methodology in target identification for antimalarial compounds is the use of in vitro evolution and whole-genome sequencing to identify resistance-conferring mutations.

In Vitro Resistance Selection and Whole-Genome Analysis

A standard protocol for generating resistant parasites is to expose a culture of P. falciparum to escalating concentrations of the compound of interest over a prolonged period.

Step-by-Step Protocol:

-

Parasite Culture: Maintain a continuous culture of a drug-sensitive P. falciparum strain (e.g., 3D7) in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Drug Pressure: Introduce the quinoline-4-carboxamide compound at a concentration equivalent to the IC50 value.

-

Monitoring and Escalation: Monitor parasite growth by microscopy (Giemsa-stained thin blood smears). Once the culture has adapted and is growing at the initial drug concentration, gradually increase the concentration of the compound.

-

Clonal Isolation: Once a resistant parasite line is established, isolate clonal populations by limiting dilution.

-

Genomic DNA Extraction: Extract high-quality genomic DNA from both the resistant and the parental (sensitive) parasite lines.

-

Whole-Genome Sequencing: Perform whole-genome sequencing on the extracted DNA.

-

Variant Calling: Align the sequencing reads to the P. falciparum reference genome and identify single nucleotide polymorphisms (SNPs) and other genetic variations that are present in the resistant line but absent in the parental line.

For the quinoline-4-carboxamide series, this approach identified mutations in the gene encoding PfEF2, strongly suggesting it as the molecular target.[1]

Workflow for Target Identification

Caption: Workflow for identifying the molecular target of the quinoline-4-carboxamide series.

In Vivo Efficacy and Preclinical Development

Following the successful in vitro characterization and target identification, lead compounds from the quinoline-4-carboxamide series were evaluated for their in vivo efficacy in a mouse model of malaria. The lead compound, DDD107498, demonstrated excellent oral efficacy in the P. berghei malaria mouse model, with an ED90 (effective dose to reduce parasitemia by 90%) of less than 1 mg/kg when administered orally for four days.[1]

The favorable potency, selectivity, pharmacokinetic properties, and in vivo efficacy, coupled with its novel mechanism of action, positioned DDD107498 for progression into preclinical development as a promising new antimalarial drug candidate.[1]

Summary and Future Directions

The discovery of the N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide series represents a significant advancement in the field of antimalarial drug discovery. The identification of PfEF2 as a druggable target opens up new avenues for the development of novel therapeutics to combat drug-resistant malaria.

Key attributes of this compound class:

| Attribute | Description |

| Novel Mechanism of Action | Inhibition of protein synthesis via targeting PfEF2.[1] |

| Potent In Vitro Activity | Low nanomolar activity against P. falciparum.[1] |

| Multi-stage Activity | Active against the blood stage of the parasite.[1] |

| Excellent In Vivo Efficacy | High efficacy in a mouse model of malaria with oral administration.[1] |

| Favorable DMPK Properties | Optimized pharmacokinetic profile suitable for further development.[1] |

Future research will likely focus on the further preclinical and clinical development of lead candidates from this series. Additionally, the validation of PfEF2 as a new antimalarial target may spur the development of other chemical scaffolds that act through the same mechanism.

References

-

Baragana, B. et al. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry59 , 7652-7672, (2016). [Link]

Sources

CAS number 1144442-32-9 properties and uses

An In-depth Technical Guide to GSK2606414 (CAS 1144442-32-9): A Selective PERK Inhibitor

Introduction

GSK2606414 is a potent and selective inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a critical component of the unfolded protein response (UPR). The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). By inhibiting PERK, GSK2606414 offers a powerful tool for researchers to investigate the roles of ER stress and the UPR in a variety of physiological and pathological processes, including neurodegenerative diseases, cancer, and metabolic disorders. This guide provides a comprehensive overview of the properties and uses of GSK2606414 for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the PERK Branch of the Unfolded Protein Response

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a vast number of proteins. A variety of physiological and pathological conditions can disrupt ER homeostasis, leading to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. In response, the cell activates the unfolded protein response (UPR), a complex signaling network aimed at restoring ER function. The UPR is mediated by three main ER-transmembrane sensors: IRE1 (inositol-requiring enzyme 1), ATF6 (activating transcription factor 6), and PERK (PKR-like ER kinase).

GSK2606414 selectively targets the PERK branch of the UPR. Under normal conditions, PERK is held in an inactive state through its association with the ER chaperone BiP (binding immunoglobulin protein). Upon the accumulation of unfolded proteins, BiP dissociates from PERK, leading to its dimerization and autophosphorylation. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event has two major consequences:

-

Global Inhibition of Protein Synthesis: Phosphorylated eIF2α inhibits the guanine nucleotide exchange factor eIF2B, leading to a global attenuation of mRNA translation. This reduces the influx of newly synthesized proteins into the already stressed ER, alleviating the protein-folding load.

-

Preferential Translation of ATF4: Paradoxically, the phosphorylation of eIF2α also leads to the preferential translation of the activating transcription factor 4 (ATF4) mRNA. ATF4 is a key transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).

GSK2606414 acts as an ATP-competitive inhibitor of PERK, preventing its autophosphorylation and subsequent activation. By blocking the PERK signaling cascade, GSK2606414 prevents the phosphorylation of eIF2α and the downstream expression of ATF4 and its target genes. This makes GSK2606414 a valuable tool for dissecting the specific contributions of the PERK pathway to cellular responses to ER stress.

Figure 1: The PERK signaling pathway and the inhibitory action of GSK2606414.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1144442-32-9 | N/A |

| Molecular Formula | C24H20F3N5O | |

| Molecular Weight | 467.45 g/mol | |

| IUPAC Name | 1-[5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoro-2-methylphenyl]-3-(trifluoromethyl)urea | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in DMSO | |

| IC50 | 0.4 nM (for PERK) |

Applications in Research

GSK2606414's high selectivity and potency make it an invaluable tool for studying the role of the PERK pathway in various disease models.

Neurodegenerative Diseases

A key area of investigation for GSK2606414 is in the field of neurodegenerative diseases, such as Alzheimer's, Parkinson's, and prion diseases. In these conditions, the accumulation of misfolded proteins is a common pathological hallmark, leading to chronic ER stress and UPR activation. Studies have shown that PERK inhibition with GSK2606414 can have neuroprotective effects by restoring global protein synthesis rates and preventing the induction of pro-apoptotic pathways. For example, in a mouse model of prion disease, oral administration of GSK2606414 prevented neurodegeneration and clinical disease.

Cancer

The role of the UPR in cancer is complex and context-dependent. In some tumors, the UPR can promote cell survival and adaptation to the harsh tumor microenvironment, which is often characterized by hypoxia and nutrient deprivation. In such cases, PERK inhibition can be a potential therapeutic strategy. GSK2606414 has been shown to reduce the viability of various cancer cell lines and inhibit tumor growth in preclinical models.

Metabolic Disorders

ER stress is also implicated in the pathogenesis of metabolic diseases, such as type 2 diabetes. In pancreatic β-cells, chronic ER stress can lead to apoptosis and impaired insulin secretion. Research using PERK inhibitors like GSK2606414 is helping to elucidate the role of the UPR in β-cell function and survival.

Experimental Protocols

The following is a general protocol for using GSK2606414 in a cell-based assay to assess its effect on ER stress-induced cell death.

Materials

-

GSK2606414 (dissolved in DMSO to a stock concentration of 10 mM)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin

-

Cells of interest (e.g., HeLa, SH-SY5Y)

-

ER stress inducer (e.g., tunicamycin, thapsigargin)

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

-

96-well plates

-

Phosphate-buffered saline (PBS)

Procedure

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of GSK2606414 in cell culture medium. A typical concentration range to test would be 1 nM to 10 µM.

-

Also prepare a solution of the ER stress inducer at a concentration known to induce cell death in your cell line (e.g., 1 µg/mL tunicamycin).

-

Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of GSK2606414 and the ER stress inducer. Include appropriate controls (vehicle control, ER stress inducer alone, GSK2606414 alone).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

Cell Viability Assessment:

-

At the end of the incubation period, assess cell viability using your chosen method. For example, if using an MTT assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Plot the data as a dose-response curve to determine the EC50 of GSK2606414 in protecting against ER stress-induced cell death.

-

Figure 2: A typical experimental workflow for assessing the cytoprotective effects of GSK2606414.

Conclusion

GSK2606414 is a highly potent and selective PERK inhibitor that has emerged as a critical research tool for investigating the multifaceted roles of the unfolded protein response in health and disease. Its ability to specifically block one of the three major branches of the UPR allows for a detailed dissection of the PERK-eIF2α-ATF4 signaling axis. As our understanding of the intricate involvement of ER stress in a wide range of pathologies continues to grow, the utility of GSK2606414 in both basic research and as a potential therapeutic lead is likely to expand.

References

-

Axten, J. M. et al. (2012). Discovery of GSK2606414, a Potent and Selective Inhibitor of the Unfolded Protein Response (UPR) Kinase PERK. ACS Medicinal Chemistry Letters, 3(10), 787-791. [Link]

-

Hetz, C., & Papa, F. R. (2018). The Unfolded Protein Response and Cell Fate Control. Molecular Cell, 69(2), 169-181. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25139493, GSK2606414. PubChem. [Link]

-

Moreno, J. A. et al. (2013). Oral treatment targeting the unfolded protein response prevents neurodegeneration and clinical disease in prion-infected mice. Science Translational Medicine, 5(206), 206ra138. [Link]

-

Atkins, C. et al. (2013). Characterization of a novel PERK kinase inhibitor with antitumor activity. Cancer Research, 73(8 Supplement), 1993. [Link]

in-silico studies of novel quinoline-4-carboxamide derivatives

An In-Depth Technical Guide to In-Silico Studies of Novel Quinoline-4-Carboxamide Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The rational design and optimization of these derivatives are increasingly reliant on in-silico methodologies, which offer a cost-effective and time-efficient means to predict molecular interactions, pharmacokinetic properties, and potential toxicities. This guide provides a comprehensive overview of the key computational techniques employed in the study of novel quinoline-4-carboxamide derivatives, intended for researchers and scientists in the field of drug discovery and development. We will delve into the practical application of molecular docking, molecular dynamics simulations, and ADMET prediction, offering step-by-step protocols and expert insights to facilitate the design of potent and safe therapeutic agents.

Introduction: The Therapeutic Potential of Quinoline-4-Carboxamides

Quinoline-4-carboxamides are a class of organic compounds characterized by a quinoline ring system with a carboxamide group at the 4th position. This structural motif has proven to be a versatile pharmacophore, capable of interacting with a variety of biological targets. The planar quinoline ring can participate in π-π stacking interactions with aromatic residues in protein binding sites, while the carboxamide group can act as both a hydrogen bond donor and acceptor, forming crucial interactions that anchor the ligand to its target. The diverse biological activities of these compounds underscore their therapeutic potential and drive the continued exploration of novel derivatives.

The In-Silico Drug Discovery Cascade for Quinoline-4-Carboxamide Derivatives

The modern drug discovery process for quinoline-4-carboxamide derivatives often follows a hierarchical in-silico workflow. This cascade allows for the systematic evaluation and prioritization of candidate molecules, minimizing the resources spent on compounds with unfavorable properties.

Figure 2: A generalized workflow for performing molecular dynamics simulations of a protein-ligand complex.

Core Technique III: ADMET Prediction

The success of a drug candidate is not solely dependent on its binding affinity to the target but also on its pharmacokinetic and toxicological properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in the in-silico drug discovery process.

Rationale and Experimental Choices

Several online tools and software packages are available for ADMET prediction. SwissADME is a free and user-friendly web server that provides a comprehensive analysis of the physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of a small molecule.

Step-by-Step Protocol for ADMET Prediction

-

Input Molecule:

-

Provide the 2D structure of the quinoline-4-carboxamide derivative in a suitable format (e.g., SMILES).

-

-

Run Prediction:

-

Submit the structure to the ADMET prediction server.

-

-

Analyze Results:

-

Evaluate the predicted properties, paying close attention to:

-

Lipinski's Rule of Five: A rule of thumb to evaluate drug-likeness.

-

Gastrointestinal (GI) absorption: High GI absorption is desirable for orally administered drugs.

-

Blood-Brain Barrier (BBB) permeation: Important for drugs targeting the central nervous system.

-

Cytochrome P450 (CYP) inhibition: Inhibition of CYP enzymes can lead to drug-drug interactions.

-

Toxicity predictions: Assess potential for mutagenicity, carcinogenicity, and other toxic effects.

-

-

Data Presentation: ADMET Properties

| Derivative ID | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | GI Absorption | BBB Permeant |

| QNC-001 | 350.4 | 3.2 | 1 | 4 | High | Yes |

| QNC-002 | 364.4 | 3.5 | 2 | 4 | High | No |

| QNC-003 | 336.4 | 2.9 | 1 | 3 | High | Yes |

Conclusion and Future Directions

The in-silico approaches outlined in this guide provide a powerful framework for the rational design and optimization of novel quinoline-4-carboxamide derivatives. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can efficiently identify promising lead candidates with enhanced potency and favorable pharmacokinetic profiles. Future advancements in computational power and algorithm development will undoubtedly further refine these methodologies, accelerating the discovery of new and effective therapeutics based on the versatile quinoline-4-carboxamide scaffold.

References

-

O. Trott, A. J. Olson, AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading, Journal of Computational Chemistry, [Link].

-

M. J. Abraham, et al., GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers, SoftwareX, [Link].

-

A. Daina, O. Michielin, V. Zoete, SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules, Scientific Reports, [Link].

structural characterization of N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide

An In-Depth Technical Guide to the Structural Characterization of N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide belongs to the quinoline carboxamide class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities.[1][2][3] A comprehensive and unambiguous structural characterization is the bedrock upon which all subsequent biological and pharmacological evaluation rests. This guide provides a detailed, multi-technique framework for the complete structural elucidation of this target molecule. It is designed for senior application scientists and researchers, emphasizing not just the procedural steps but the causal logic behind experimental choices. The narrative integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction, presenting them as a cohesive, self-validating system for confirming molecular identity, purity, and three-dimensional architecture.

Introduction: The Imperative for Rigorous Characterization

The quinoline core is a prominent pharmacophore in numerous approved drugs, and its derivatives are continually explored for new therapeutic applications.[2][4] The title compound, N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide, combines this privileged scaffold with a pyridyl moiety and a cyclohexyl carboxamide group, suggesting potential interactions with a variety of biological targets. Before any meaningful biological screening or structure-activity relationship (SAR) studies can be undertaken, an unequivocal confirmation of the molecule's structure is paramount.[1] This guide outlines the critical analytical workflow to achieve this, ensuring data integrity and reproducibility.

The overall workflow relies on the orthogonal strengths of different analytical techniques to build a complete structural picture.

Caption: Integrated workflow for structural elucidation.

Spectroscopic Elucidation of the Molecular Framework

Spectroscopic methods provide the foundational data regarding functional groups, atomic connectivity, and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[5] A combination of 1D (¹H, ¹³C) and 2D experiments is essential for the unambiguous assignment of all proton and carbon signals.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[5]

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for clearly observing the amide N-H proton.[5]

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

Acquire 2D correlation spectra, including COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation), to establish connectivity.[5]

-

The following tables summarize the expected chemical shifts (δ) for the target molecule, based on data from analogous quinoline-carboxamide structures.[6][7][8] Actual values may vary slightly based on solvent and concentration.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Protons | Predicted δ (ppm) | Multiplicity | Assignment Rationale |

|---|---|---|---|

| Amide N-H | ~8.5 - 9.5 | d | Doublet due to coupling with adjacent C-H on the cyclohexyl ring. |

| Quinoline H-3 | ~8.4 - 8.6 | s | Singlet, characteristic of the 3-position in a 2,4-disubstituted quinoline. |

| Pyridyl H-2', H-6' | ~8.7 - 8.9 | d | Aromatic protons adjacent to the nitrogen in the pyridine ring. |

| Quinoline H-5, H-8 | ~8.0 - 8.3 | d | Aromatic protons experiencing deshielding effects. |

| Pyridyl H-3', H-5' | ~7.8 - 8.0 | d | Aromatic protons on the pyridine ring. |

| Quinoline H-6, H-7 | ~7.6 - 7.9 | m | Overlapping multiplets from the benzo portion of the quinoline ring. |

| Cyclohexyl CH-N | ~3.8 - 4.2 | m | Methine proton attached to the amide nitrogen, deshielded. |

| Cyclohexyl CH₂ | ~1.2 - 2.0 | m | Complex overlapping multiplets from the aliphatic ring. |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon | Predicted δ (ppm) | Assignment Rationale |

|---|---|---|

| Amide C=O | ~165 - 168 | Characteristic chemical shift for a carboxamide carbonyl.[7] |

| Quinoline C-2, C-4 | ~150 - 158 | Quaternary carbons of the quinoline ring attached to nitrogen and the carboxamide. |

| Pyridyl C-2', C-6' | ~150 - 152 | Aromatic carbons adjacent to the pyridine nitrogen. |

| Pyridyl C-4' | ~145 - 148 | Quaternary carbon of the pyridine ring attached to the quinoline. |

| Aromatic C-H | ~120 - 140 | Range for protonated aromatic carbons in both quinoline and pyridine rings. |

| Pyridyl C-3', C-5' | ~121 - 124 | Protonated carbons on the pyridine ring. |

| Cyclohexyl C-N | ~48 - 55 | Aliphatic carbon directly attached to the amide nitrogen. |

| Cyclohexyl CH₂ | ~24 - 35 | Aliphatic carbons of the cyclohexyl ring. |

Caption: Workflow for comprehensive NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides rapid confirmation of the key functional groups present in the molecule. The primary utility is the identification of the secondary amide linkage and the aromatic systems.

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| ~3300 | N-H Stretch | Secondary Amide | A single, sharp to medium peak is expected for the N-H bond in a secondary amide.[9] |

| ~3100-3000 | C-H Stretch | Aromatic | Characteristic stretching of sp² C-H bonds in the quinoline and pyridine rings. |

| ~2930, ~2850 | C-H Stretch | Aliphatic | Asymmetric and symmetric stretching of sp³ C-H bonds in the cyclohexyl ring. |

| ~1640-1680 | C=O Stretch (Amide I) | Secondary Amide | A very strong absorption band, characteristic of the amide carbonyl group.[10][11] |

| ~1600, ~1470 | C=C Stretch | Aromatic Rings | Skeletal vibrations of the quinoline and pyridine rings. |

| ~1510-1550 | N-H Bend (Amide II) | Secondary Amide | This band arises from a coupling of N-H bending and C-N stretching and is diagnostic for secondary amides.[9] |

Mass Spectrometry: Confirming Molecular Weight and Formula

High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which is used to confirm the elemental composition of the molecule. Tandem MS (MS/MS) experiments reveal fragmentation patterns that further corroborate the proposed structure.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.

-

Fragmentation Analysis: Perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe characteristic fragment ions.

-

Molecular Formula: C₂₁H₂₁N₃O

-

Monoisotopic Mass: 331.1685 g/mol

-

Expected [M+H]⁺: m/z 332.1758

The fragmentation is expected to proceed via cleavage of the amide bond, which is typically the most labile.

Caption: Predicted major fragmentation pathway for the target molecule.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

While spectroscopic methods define the 2D structure, only single-crystal X-ray diffraction can provide an unambiguous determination of the three-dimensional arrangement of atoms in space.[12] This technique reveals precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are critical for understanding the molecule's behavior in a solid-state and for computational modeling.[13][14]

-

Crystal Growth:

-

Method: Slow evaporation is often the most straightforward method.[15]

-

Solvent Selection: Dissolve the purified compound (5-20 mg/mL) in a solvent or solvent mixture where it is soluble (e.g., ethanol, acetone, or ethyl acetate).

-

Setup: Filter the solution into a clean vial and cover it with a perforated cap to allow for slow evaporation over several days to weeks in a vibration-free environment.[15]

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer.

-

Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

-

Structure Solution and Refinement:

-

Conformation: The analysis will reveal the conformation of the cyclohexyl ring (likely a chair conformation) and the relative orientation (torsion angles) of the quinoline and pyridine rings.[16][17]

-

Amide Geometry: The amide bond is expected to be planar.

-

Intermolecular Interactions: The presence of an amide N-H donor and pyridyl/carbonyl acceptors suggests the formation of hydrogen bonds (e.g., N-H···N or N-H···O=C) in the crystal lattice, which will dictate the crystal packing.[14][18]

Caption: Workflow for single-crystal X-ray analysis.

Conclusion: An Integrated and Self-Validating Approach

The structural characterization of a novel compound like N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide is not a linear process but an integrated system of cross-validation. The molecular formula confirmed by HRMS must match the atoms identified and counted by NMR. The functional groups identified by IR must be consistent with the chemical environment revealed by NMR chemical shifts. Finally, the definitive 3D structure from X-ray crystallography must be in complete agreement with the connectivity established by 2D NMR. By following this rigorous, multi-technique approach, researchers can establish the structure of the target molecule with the highest degree of confidence, providing a solid foundation for all future research and development efforts.

References

- Application Notes and Protocols for Crystallizing Novel Heterocyclic Compounds for X-ray Analysis. BenchChem.

-

Special Issue : Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches. MDPI. Available from: [Link]

-

Contribution of X-ray Crystallographic Analyses of Heterocyclic Compounds toward Organic Chemistry. J-Stage. Available from: [Link]

- Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid. BenchChem.

-

X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University/Shodhganga. Available from: [Link]

-

INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Available from: [Link]

-

Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. SciSpace. Available from: [Link]

-

X-Ray Structures of Some Heterocyclic Sulfones. MDPI. Available from: [Link]

-

The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. ResearchGate. Available from: [Link]

-

1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. ResearchGate. Available from: [Link]

-

Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Mediterranean Journal of Chemistry. Available from: [Link]

-

Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC, National Center for Biotechnology Information. Available from: [Link]

-

Amide infrared spectra. Chemistry LibreTexts. Available from: [Link]

-

Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available from: [Link]

-

Infrared spectroscopic studies of amides and anilides. Indian Academy of Sciences. Available from: [Link]

-

Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. PMC, National Center for Biotechnology Information. Available from: [Link]

-

Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. Europe PMC. Available from: [Link]

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available from: [Link]

-

N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide. NextSDS. Available from: [Link]

-

New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study. MDPI. Available from: [Link]

-

2-pyridin-4-yl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide. NextSDS. Available from: [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC, National Center for Biotechnology Information. Available from: [Link]

-

Crystal structure of N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate. PMC, National Center for Biotechnology Information. Available from: [Link]

-

Crystal structure of N-[2-(cyclohexylsulfanyl)ethyl]quinolinic acid imide. PMC, National Center for Biotechnology Information. Available from: [Link]

-

Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate. Available from: [Link]

-

Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. PMC, National Center for Biotechnology Information. Available from: [Link]

-

The crystal structures of the ligand N-(quinolin-8-yl)pyrazine-2-carboxamide and of a tetranuclear copper(II) complex. ResearchGate. Available from: [Link]

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. Available from: [Link]

-

Structural diversity in the reactions of 4′-(pyridyl)-2,2′:6′,2″-terpyridine ligands and bis{4′-(4-pyridyl)-2,2′:6′,2″-terpyridine}iron(II) with copper(II) salts. RSC Publishing. Available from: [Link]

-

Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. MDPI. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study [mdpi.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]

- 12. mkuniversity.ac.in [mkuniversity.ac.in]

- 13. Contribution of X-ray Crystallographic Analyses of Heterocyclic Compounds toward Organic Chemistry [jstage.jst.go.jp]

- 14. X-Ray Structures of Some Heterocyclic Sulfones | MDPI [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Crystal structure of N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Crystal structure of N-[2-(cyclohexylsulfanyl)ethyl]quinolinic acid imide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of Quinoline-Based Compounds

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, underpinning the structure of numerous natural products and synthetic compounds with a vast array of biological activities.[1][2] Its distinct structural and electronic characteristics facilitate diverse functionalization, creating compounds capable of interacting with a multitude of biological targets.[1] This technical guide offers a detailed exploration of the significant biological activities of quinoline-based compounds, with a particular focus on their anticancer, antimicrobial, antimalarial, and anti-inflammatory properties. This document is designed for researchers, scientists, and professionals in drug development, serving as a comprehensive resource that includes quantitative data, in-depth experimental protocols, and visualizations of crucial signaling pathways.

Anticancer Activity

Quinoline derivatives have surfaced as a notable class of anticancer agents, demonstrating cytotoxicity against a broad spectrum of cancer cell lines.[1][3] Their mechanisms of action are varied and frequently involve the inhibition of vital cellular processes such as cell proliferation and angiogenesis, as well as the induction of apoptosis.[1]

Mechanisms of Anticancer Activity

The anticancer effects of quinoline-based compounds are facilitated through several mechanisms, including:

-

Kinase Inhibition: A substantial number of quinoline derivatives act as inhibitors of protein kinases, which are key regulators of cell signaling pathways implicated in cancer progression.[1] Important targets include:

-

Epidermal Growth Factor Receptor (EGFR): The overexpression and mutation of EGFR are common in many cancers. Quinoline-based inhibitors can obstruct the EGFR signaling pathway, leading to the suppression of tumor growth and proliferation.[1]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, certain quinoline derivatives can impede angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.[3]

-

-

Topoisomerase Inhibition: Some quinoline derivatives, such as camptothecin analogs, function as topoisomerase inhibitors. These agents interfere with the DNA replication and transcription processes by preventing the relaxation of DNA.[4]

-

DNA Intercalation: Quinoline derivatives can act as antiproliferative agents by intercalating with DNA and disrupting replication.[3] Analogs like doxorubicin and mitoxantrone exhibit antibacterial or anti-cancer effects through DNA intercalation.[3]

-

Tubulin Polymerization Inhibition: Certain quinoline-chalcone hybrids have been identified as tubulin inhibitors, which induce cell cycle arrest at the G2/M phase and promote apoptosis.[5]

-

Induction of Apoptosis and Cell Cycle Arrest: Effective anticancer treatments often lead to programmed cell death (apoptosis) and/or cell cycle arrest. Quinoline derivatives can initiate these responses through various mechanisms.[6]

Tabulated Anticancer Activity Data

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3 | PC-3 (Prostate) | 2.60 | [3] |

| Compound 4 | PC-3 (Prostate) | 2.81 | [3] |

| Compound 5 | PC-3 (Prostate) | 1.29 | [3] |

| Indole-quinoline derivative 68 | HL-60, K-562, MOLT-4, RPMI-8226, SR | 0.09-0.42 | [7] |

| Quinoline-chalcone hybrid 39 | A549 (Lung) | 1.91 | [5] |

| Quinoline-chalcone hybrid 39 | K-562 (Leukemia) | 5.29 | [5] |

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which is proportional to the number of living cells.[8]

Principle: Mitochondrial dehydrogenases in viable cells convert the yellow MTT salt (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) into purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance.[8]

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1][8]

-

Compound Treatment: Treat the cells with various concentrations of the quinoline compound and a vehicle control (e.g., DMSO).[1] Incubate for 48-72 hours.[1]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Solubilization: Add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathway: Quinoline Inhibition of EGFR Pathway

Caption: Workflow for MIC determination by broth microdilution.

Antimalarial Activity

Quinoline-containing antimalarial drugs, such as chloroquine, quinine, and mefloquine, are crucial in the chemotherapy against malaria. [9][10]

Mechanism of Antimalarial Action

The primary mechanism of action for many quinoline antimalarials involves the disruption of hemoglobin digestion in the blood stages of the malaria parasite's life cycle. [9][10]

-

Accumulation in the Food Vacuole: Chloroquine, a dibasic drug, accumulates to a high concentration (about 1000-fold) in the acidic food vacuole of the parasite. [9][10]2. Inhibition of Heme Polymerization: The parasite digests hemoglobin, releasing toxic free heme. [10]To detoxify this, the parasite polymerizes the heme into hemozoin (β-hematin). [10]The high concentration of chloroquine is believed to inhibit this polymerization process. [9][10]3. Toxicity and Parasite Death: The buildup of toxic free heme kills the parasite. [9][10]More lipophilic quinolines like mefloquine and quinine do not concentrate as extensively in the food vacuole and may have alternative sites of action. [9][10]

Logical Relationship: Quinoline Action in Malaria

Caption: Mechanism of action of quinoline antimalarials.

Anti-inflammatory Activity

Quinoline-based small molecules have been investigated and developed as anti-inflammatory agents that target several pharmacological targets. [11][12]

Mechanisms of Anti-inflammatory Activity

-

Enzyme Inhibition: Quinoline derivatives can inhibit enzymes involved in the inflammatory cascade, such as Cyclooxygenase (COX) and Phosphodiesterase 4 (PDE4). [11][12]* Receptor Antagonism: Some quinolines act as antagonists for receptors like the Transient Receptor Potential Vanilloid 1 (TRPV1). [11][12]* Inhibition of Pro-inflammatory Mediators: A quinoline isolated from Spondias pinnata bark was shown to suppress the overproduction of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor (TNF)-α, and various interleukins (IL-6, IL-1β) in a dose-dependent manner by inhibiting the nuclear translocation of NF-κB. [13]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity. [1] Procedure:

-

Animal Acclimatization: Acclimatize rats to the experimental conditions. [1]2. Compound Administration: Administer the quinoline compound orally or intraperitoneally at a specific dose. A control group receives the vehicle. [1]3. Induction of Inflammation: After a set time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion

The quinoline scaffold remains a highly privileged structure in medicinal chemistry, offering a versatile platform for the development of new therapeutic agents. [1]The diverse biological activities of quinoline-based compounds, including their potent anticancer, antimicrobial, antimalarial, and anti-inflammatory properties, underscore their continued importance in drug discovery and development. Further research into the structure-activity relationships and mechanisms of action of novel quinoline derivatives is crucial for translating these promising findings into clinically effective therapeutics.

References

-

Quinoline antimalarials: mechanisms of action and resistance - PubMed. Available at: [Link]

-

Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed. Available at: [Link]

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Available at: [Link]

-

Mechanism of action of quinoline drugs - Malaria Parasite Metabolic Pathways. Available at: [Link]

-

Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. Available at: [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. Available at: [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC. Available at: [Link]

-

Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo | PNAS. Available at: [Link]

-

Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed. Available at: [Link]

-

Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Available at: [Link]

-

Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Available at: [Link]

-

Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed. Available at: [Link]

-

A comprehensive review on the biological interest of quinoline and its derivatives - PubMed. Available at: [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Available at: [Link]

-

Antimalarial Drugs with Quinoline Nucleus and Analogs - IntechOpen. Available at: [Link]

-

Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities | IJRSI. Available at: [Link]

-

Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Available at: [Link]

-

Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer - PubMed. Available at: [Link]

-

Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists - PubMed. Available at: [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. Available at: [Link]

-

Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Synthesis and In vitro and In silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives - PubMed. Available at: [Link]

-

In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark | Journal of Natural Products - ACS Publications. Available at: [Link]

-

Quinoline Heterocycles: Synthesis and Bioactivity - IntechOpen. Available at: [Link]

-

Mechanism of Quinolone Action and Resistance - PMC. Available at: [Link]

-

Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them - AIP Publishing. Available at: [Link]

-

Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Available at: [Link]

-

SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL QUINOLINE DERIVATIVES. Available at: [Link]

-

Evidence on the Carcinogenicity of Quinoline and its strong acid salts - OEHHA. Available at: [Link]

-

Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity - ResearchGate. Available at: [Link]

-

Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - MDPI. Available at: [Link]

-

Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies - Pandawa Institute Journals. Available at: [Link]

-

Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed. Available at: [Link]

-

Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies | Bioactivities - Pandawa Institute Journals. Available at: [Link]

-

Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - NIH. Available at: [Link]

-

Quinolines and quinolones as antibacterial, antifungal, anti-virulence, antiviral and anti-parasitic agents - SciSpace. Available at: [Link]

-

Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry - ACS Publications. Available at: [Link]

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - Taylor & Francis. Available at: [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijmphs.com [ijmphs.com]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Emergence of 4-Amino-8-Quinoline Carboxamides: A Technical Guide to a Novel Class of CD38 Inhibitors

Abstract